molecular formula C24H25N3O5S B2592824 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690643-83-5

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2592824
CAS No.: 690643-83-5
M. Wt: 467.54
InChI Key: QQZQCBZXXJXZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Antibacterial Activity

Terazosin hydrochloride, related structurally to the query compound, has been studied for its synthesis and antibacterial activity. It showed significant inhibition against various bacterial strains, such as E. coli and Staphylococcus aureus, indicating potential antibacterial applications of structurally similar compounds (Kumar, Rajnish, & Mazumdar, 2021).

Pharmacological Evaluation

Compounds structurally related to the query have been synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety effects. One study detailed the design, synthesis, and evaluation of novel derivatives, demonstrating significant activity in behavioral assays for depression and anxiety (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Anti-malarial Agents

Research on derivatives structurally similar to the compound highlighted their potential as anti-malarial agents. The study focused on the crystal structures of active and non-active compounds, shedding light on the molecular features important for generating anti-malarial activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Carbonic Anhydrase Inhibitors

A study on carbonic anhydrase inhibitors explored the synthesis and biochemical evaluation of compounds, including the query compound, for their selectivity and affinity towards human carbonic anhydrases. These inhibitors hold promise for treating conditions requiring modulation of carbonic anhydrase activity (Mancuso, Di Fiore, De Luca, Angeli, De Simone, Supuran, & Gitto, 2021).

Antituberculosis Agents

Another area of application is in the synthesis of new and potent analogues of anti-tuberculosis agents. Modifications were made to the lead compound to improve bioavailability while retaining strong anti-tuberculosis activity, highlighting the structural adaptability and potential therapeutic application of compounds similar to the query molecule (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Neuroprotection in Alzheimer's Disease

The synthesis and biological evaluation of dimethyl-carbamic acid derivatives, designed for neuroprotective therapy in Alzheimer's disease, provide insight into the multifaceted therapeutic potential of related compounds. These studies underscore the possibility of targeting various neuroprotective pathways (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-17-5-6-18(2)22(16-17)33(30,31)25-20-9-7-19(8-10-20)23(28)26-11-13-27(14-12-26)24(29)21-4-3-15-32-21/h3-10,15-16,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQCBZXXJXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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